molecular formula C17H20Cl2N2O2S B359621 N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 642958-06-3

N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B359621
CAS RN: 642958-06-3
M. Wt: 387.3g/mol
InChI Key: YRBURNLFQQDCPE-UHFFFAOYSA-N
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Description

The molecule contains a total of 48 bonds. There are 24 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 1 imide (-thio), and 1 ether (aromatic) .


Molecular Structure Analysis

The molecule contains a cyclohexenyl group attached to an ethylcarbamothioyl group, which is further attached to a dichlorophenoxy group . This suggests that the molecule might have interesting chemical properties due to the presence of these functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For similar compounds, the density is around 1.1±0.1 g/cm^3, the boiling point is around 475.7±38.0 °C at 760 mmHg, and the molar refractivity is around 80.7±0.3 cm^3 .

Mechanism of Action

The mechanism of action of this compound is not known as it might not have been studied yet .

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O2S/c18-13-6-7-15(14(19)10-13)23-11-16(22)21-17(24)20-9-8-12-4-2-1-3-5-12/h4,6-7,10H,1-3,5,8-9,11H2,(H2,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBURNLFQQDCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide

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